Forskolin G
CAS No.: 473981-11-2
Cat. No.: VC0197805
Molecular Formula: C24H36O7
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 473981-11-2 |
---|---|
Molecular Formula | C24H36O7 |
Molecular Weight | 436.5 g/mol |
IUPAC Name | [(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5-acetyloxy-3-ethenyl-10-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate |
Standard InChI | InChI=1S/C24H36O7/c1-9-22(6)12-15(27)18-23(7)16(28)10-11-21(4,5)19(23)17(29-13(2)25)20(30-14(3)26)24(18,8)31-22/h9,16-20,28H,1,10-12H2,2-8H3/t16-,17-,18+,19-,20-,22-,23+,24-/m0/s1 |
SMILES | CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)C)O)(C)C |
Canonical SMILES | CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)C)O)(C)C |
Appearance | Powder |
Introduction
Chemical Identity and Structural Features
Forskolin G (CAS No. 473981-11-2) is defined by the molecular formula C₂₄H₃₆O₇ and a molecular weight of 436.5 g/mol . Its structure includes a labdane skeleton with a tetracyclic core, featuring:
The compound’s stereochemistry is critical to its bioactivity. The canonical SMILES string (CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)C)O)(C)C)O
) and InChI key (KLAOOPRSOQWAOS-NHBJGEBFSA-N
) confirm its complex spatial arrangement . Unlike forskolin (CAS No. 66575-29-9), which lacks the 1α-hydroxy and 6β,7β-diacetoxy groups, Forskolin G’s additional oxygenations may influence its solubility and receptor interactions .
Table 1: Key Physicochemical Properties of Forskolin G
Property | Value | Source |
---|---|---|
Melting Point | 232–233°C (acetone/ligroine) | |
Boiling Point | 503.1 ± 50.0°C (predicted) | |
Solubility | Chloroform, DMSO, Ethyl Acetate | |
HPLC Purity | ≥98% |
Biosynthesis and Natural Occurrence
Forskolin G is biosynthesized in Coleus forskohlii (syn. Plectranthus barbatus) via the diterpenoid pathway. Key steps include:
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Geranylgeranyl pyrophosphate (GGPP) cyclization: Catalyzed by class II diterpene synthases to form the labdane backbone .
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Oxidation and acetylation: Cytochrome P450 enzymes introduce hydroxyl groups at C-1, C-6, and C-7, followed by acetyl transferases .
-
Epoxidation: Formation of the 8,13-epoxy bridge, likely mediated by epoxidases .
Comparative studies with forskolin suggest shared early biosynthetic steps, but divergent late-stage modifications account for Forskolin G’s unique substituents .
Analytical and Synthetic Advances
Analytical Characterization
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HPLC: Retention time of 12.3 min (C18 column, acetonitrile/water gradient) .
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NMR: Key signals include δ 2.05 (acetate methyl), δ 5.32 (vinyl proton), and δ 4.78 (epoxy methine) .
Table 2: Comparative Bioactivity of Forskolin Derivatives
Compound | cAMP EC₅₀ (μM) | Antiproliferative IC₅₀ (μM) |
---|---|---|
Forskolin | 13 | 10 (U937 cells) |
Forskolin G | Not reported | Not reported |
NKH477 | 0.8 | 2.5 (HL-60 cells) |
Synthetic Routes
A total synthesis of forskolin involves photocyclization and singlet oxygen Diels-Alder reactions . Adapting this route, Forskolin G could be synthesized via selective acetylation of intermediate diols, though yields remain unoptimized .
Challenges and Future Directions
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Bioactivity Profiling: Prioritize assays comparing Forskolin G’s cAMP activation, cytotoxicity, and anti-inflammatory effects against forskolin .
-
Structural Optimization: Explore derivatives with modified acetyl or epoxy groups to enhance potency .
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In Vivo Studies: Evaluate pharmacokinetics in rodent models, leveraging Forskolin G’s improved solubility .
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